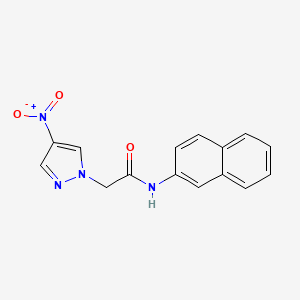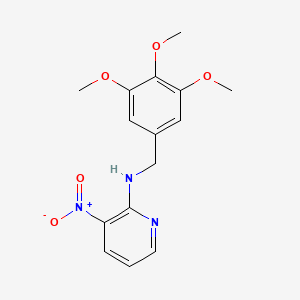![molecular formula C21H26ClN5O B15004383 1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine](/img/structure/B15004383.png)
1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine is a complex organic compound that combines the structural features of adamantane, pyrazolo[1,5-A]pyrimidine, and piperazine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a reaction involving adamantane and a suitable halogenating agent, followed by substitution reactions to introduce the desired functional groups.
Synthesis of the Pyrazolo[1,5-A]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrazole and pyrimidine derivatives.
Coupling Reactions: The final step involves coupling the adamantane derivative with the pyrazolo[1,5-A]pyrimidine core using piperazine as a linker. This can be facilitated by using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions that promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions: 1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: The pyrazolo[1,5-A]pyrimidine core can be reduced under specific conditions to modify its electronic properties.
Substitution: The chlorine atom in the pyrazolo[1,5-A]pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives of the adamantane moiety.
Reduction: Reduced forms of the pyrazolo[1,5-A]pyrimidine core.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Its unique structure allows for the study of its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the pyrazolo[1,5-A]pyrimidine core can interact with active sites of enzymes or binding sites of receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects.
相似化合物的比较
1-(Adamantan-1-YL)piperazine: Shares the adamantane and piperazine moieties but lacks the pyrazolo[1,5-A]pyrimidine core.
3-chloropyrazolo[1,5-A]pyrimidine derivatives: Contain the pyrazolo[1,5-A]pyrimidine core but lack the adamantane and piperazine moieties.
Uniqueness: 1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine is unique due to the combination of the adamantane, pyrazolo[1,5-A]pyrimidine, and piperazine moieties. This unique structure may confer specific biological activities and properties that are not present in the individual components or similar compounds.
属性
分子式 |
C21H26ClN5O |
|---|---|
分子量 |
399.9 g/mol |
IUPAC 名称 |
[4-(1-adamantyl)piperazin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C21H26ClN5O/c22-17-18(24-27-3-1-2-23-19(17)27)20(28)25-4-6-26(7-5-25)21-11-14-8-15(12-21)10-16(9-14)13-21/h1-3,14-16H,4-13H2 |
InChI 键 |
QEXHFOAJCUFFQT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)C2=NN3C=CC=NC3=C2Cl)C45CC6CC(C4)CC(C6)C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}phenyl)sulfanyl]benzonitrile](/img/structure/B15004314.png)
![Acetamide, 2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(3-methylbenzyl)-2H-pyrazol-3-yl]-](/img/structure/B15004317.png)
![Ethyl 4-(dibenzo[b,d]furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15004322.png)
![Ethyl 3-[(4-carbamoylpiperidin-1-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15004334.png)
![3,4-dimethoxy-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15004340.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15004353.png)
![4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15004358.png)
![methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate](/img/structure/B15004364.png)

![3-(3,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004368.png)
![5-(2-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15004376.png)
![N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15004389.png)
